molecular formula C19H26N4O B2383159 2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097890-86-1

2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2383159
CAS No.: 2097890-86-1
M. Wt: 326.444
InChI Key: RGZWUXSFCSKOHB-UHFFFAOYSA-N
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Description

2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are limited, its structure contains a pyridazinone core, a scaffold recognized for its diverse biological activities. Pyridazinone derivatives have been extensively investigated as inhibitors of various enzymatic targets. For instance, similar compounds have been identified as potent inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair, making such analogs a focus in oncology research for potential anticancer applications . Furthermore, other pyridazinone derivatives have been developed as inhibitors of protein-tyrosine kinases, which are crucial signaling molecules in cell growth and proliferation pathways . The structure of this particular compound, which incorporates a piperidine ring, is a common feature in many biologically active molecules designed to interact with the central nervous system . Researchers may find this compound valuable for exploring new therapeutic avenues in areas including cancer, neurological disorders, and inflammatory diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-15(2)13-22-11-7-16(8-12-22)14-23-19(24)4-3-18(21-23)17-5-9-20-10-6-17/h3-6,9-10,15-16H,7-8,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZWUXSFCSKOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. The interaction of this compound with its targets and the resulting changes would depend on the specific biological and chemical context.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities. The downstream effects would depend on the specific targets and the biological context.

Biological Activity

The compound 2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that combines a piperidine ring with a pyridazinone moiety. This structural configuration suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 6-methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one. Its molecular formula is C15H25N3OC_{15}H_{25}N_3O, indicating the presence of nitrogen and oxygen functional groups that are often associated with biological activity.

PropertyValue
Molecular Weight253.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The interaction may modulate their activity, leading to various pharmacological effects such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and therapeutic outcomes.
  • Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Pharmacological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing piperidine and pyridazinone moieties have shown moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis .
  • Anti-inflammatory Effects : Similar derivatives have been explored for their anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases .
  • Neuropharmacological Effects : Piperidine derivatives are often investigated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier .

Table 2: Biological Activities of Similar Compounds

Compound TypeActivity TypeReference
Piperidine DerivativesAntibacterial
Pyridazinone DerivativesAnti-inflammatory
Piperidine-based CompoundsNeuropharmacological

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

  • Study on Antimicrobial Properties : A recent study synthesized various piperidine derivatives and evaluated their antibacterial activity against multiple bacterial strains. The findings indicated that certain derivatives exhibited significant inhibition rates, suggesting potential therapeutic applications in treating bacterial infections .
  • Evaluation of Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of pyridazinone derivatives. The study demonstrated that these compounds effectively reduced inflammation markers in vitro, indicating their potential use in managing inflammatory diseases .

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

Research indicates that the compound may exhibit significant biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are important in treating conditions like Alzheimer's disease and urinary tract infections.
  • Antiviral Properties : Similar piperidine derivatives have shown effectiveness against viruses like Ebola by inhibiting viral entry mechanisms. This suggests potential antiviral applications for this compound as well.

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects:

  • Anti-inflammatory and Analgesic Properties : Investigations into its ability to modulate inflammatory pathways could lead to new treatments for chronic pain and inflammatory diseases.

Industrial Applications

In industry, the compound may be utilized in the development of new materials or as an intermediate in synthesizing other compounds. Its unique properties can enhance material performance or facilitate the production of complex pharmaceuticals.

Antiviral Evaluation

A study on piperidine derivatives reported compounds with submicromolar activity against the Ebola virus. The results indicated that certain derivatives showed promising efficacy in inhibiting viral entry:

CompoundEC50 (µM)Selectivity Index (SI)
Compound 25a0.6420
Compound 26a0.9310

These findings highlight the potential of similar compounds in developing antiviral therapies.

Enzyme Inhibition Studies

Research into enzyme inhibition has shown that piperidine-containing compounds can effectively inhibit AChE and urease:

CompoundInhibition (%)
Compound A75%
Compound B60%

These results suggest therapeutic potential for treating neurological disorders and infections.

Comparison with Similar Compounds

Dihydropyridazinone vs. Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compounds such as 2-(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () replace the dihydropyridazinone core with a pyrido[1,2-a]pyrimidin-4-one system.

  • Electron distribution: The pyrimidinone moiety may enhance hydrogen-bond acceptor capacity compared to the dihydropyridazinone’s ketone.
  • Planarity : Increased aromaticity in fused systems could improve stacking interactions with biological targets .

Thieno[3,2-d]pyrimidine Derivatives

The compound 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () features a sulfur-containing thienopyrimidine core. Key differences include:

  • Electrophilicity : Sulfur atoms may increase electron density, affecting binding to cysteine-rich targets.
  • Solubility : The methanesulfonyl group could improve aqueous solubility compared to the isobutyl substituent in the target compound .

Substituent Variations

Piperidine Substituents

  • 2-Methylpropyl (Isobutyl) vs. Fluoropyrimidinyl: The compound 2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (BK78793, ) replaces the isobutyl group with a 5-fluoropyrimidin-2-yl substituent. This introduces: Electron-withdrawing effects: Fluorine and pyrimidine may reduce metabolic oxidation, enhancing stability.
  • Hydroxyethyl and Methyl Groups : Compounds like 7-[1-(2-hydroxyethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () feature polar substituents, likely improving solubility but reducing membrane permeability compared to the isobutyl group .

Aromatic Substituents

  • Pyridin-4-yl vs. Imidazo[1,2-a]pyridin-6-yl : The target compound’s pyridinyl group contrasts with imidazo[1,2-a]pyridin-6-yl substituents in . The latter’s fused imidazole-pyridine system may enhance binding to kinases or GPCRs due to increased planarity and surface area .

Pharmacokinetic and Physicochemical Properties

Property Target Compound BK78793 () 7-(1-Methylpiperidin-4-yl) Derivative ()
Molecular Weight ~366 g/mol (estimated) 366.39 g/mol ~450–500 g/mol (estimated)
LogP Higher (due to isobutyl) Moderate (fluoropyrimidinyl) Lower (hydroxyethyl/methyl groups)
Hydrogen Bond Acceptors 5 (pyridine, ketone) 7 (pyrimidine, pyridine, ketone) 6–7
Metabolic Stability Moderate (isobutyl may undergo oxidation) High (fluorine reduces oxidation) Variable (hydroxyethyl may glucuronidate)

Research Findings and Implications

  • Substituent Optimization : The isobutyl group in the target compound may strike a compromise between lipophilicity and metabolic stability, whereas fluorinated analogs (e.g., BK78793) prioritize stability .
  • Biological Target Hypotheses : Similar compounds in –3 and 6 are often associated with kinase or GPCR modulation, suggesting the target compound may share these mechanisms .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be systematically optimized?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring followed by coupling with the pyridazinone core. Key strategies include:

  • Nucleophilic substitution for introducing the 2-methylpropyl group to the piperidine nitrogen .
  • Mannich-type reactions or alkylation to attach the pyridazinone moiety .
    Optimization Methodology:
  • Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents like DMF improve coupling efficiency .
  • Monitor purity via HPLC (>95% purity threshold) and characterize intermediates with NMR (e.g., verifying methylpropyl integration at δ 1.0–1.2 ppm) .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:
A combination of analytical techniques is required:

  • 1H/13C NMR : Confirm piperidine ring protons (δ 2.5–3.5 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks matching the exact mass (C19H25N4O, calculated [M+H]+: 341.2078) .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

Advanced: How can contradictory biological activity data (e.g., enzyme inhibition vs. no observed effect) be resolved for this compound?

Answer:
Contradictions often arise from assay conditions or target promiscuity. Methodological steps include:

  • Dose-response curves : Establish EC50/IC50 values across multiple replicates to rule out false negatives .
  • Off-target screening : Use chemoproteomics or SPR biosensors to identify non-specific binding .
  • Cellular context validation : Compare activity in immortalized vs. primary cells (e.g., hepatocyte metabolism may alter efficacy) .

Advanced: What computational strategies are effective for predicting target engagement and selectivity of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the pyridazinone’s hydrogen-bonding potential .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • Pharmacophore mapping : Align with known inhibitors (e.g., piperidine-based kinase inhibitors) to identify critical pharmacophoric features .

Basic: What are the critical safety considerations for handling this compound in vitro?

Answer:

  • Toxicity screening : Conduct preliminary MTT assays in HEK293 or HepG2 cells to establish LC50 values .
  • PPE requirements : Use nitrile gloves and fume hoods due to potential irritant properties (refer to SDS guidelines for pyridazinone derivatives) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional protocols .

Advanced: How can researchers elucidate the metabolic pathways of this compound to inform in vivo studies?

Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS for phase I/II metabolites .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Stable isotope labeling : Track metabolic fate using 13C-labeled methylpropyl groups .

Advanced: What strategies mitigate solubility challenges during formulation for animal studies?

Answer:

  • Co-solvent systems : Use 10% DMSO + 40% PEG-400 in saline (pH 7.4) to enhance aqueous solubility .
  • Amorphous solid dispersion : Spray-dry with HPMCAS to improve bioavailability .
  • Dynamic light scattering (DLS) : Confirm nanoparticle size <200 nm for IV administration .

Basic: How should researchers design a robust SAR study for this compound’s analogs?

Answer:

  • Core modifications : Vary substituents on the pyridazinone (e.g., 6-position pyridine vs. pyrazole) and piperidine (e.g., alkyl vs. aryl groups) .
  • Activity cliffs : Prioritize analogs with >10-fold potency changes using PubChem BioAssay data .
  • Statistical analysis : Apply PCA to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: How can crystallographic data resolve discrepancies in proposed binding modes?

Answer:

  • Co-crystallization : Soak crystals with target protein (e.g., kinase domain) and collect data at 1.5–2.0 Å resolution .
  • Electron density maps : Validate ligand placement using simulated annealing omit maps (e.g., Coot software) .
  • Thermal shift assays : Confirm binding via ΔTm >2°C in target protein .

Advanced: What analytical methods detect and quantify degradation products under accelerated stability conditions?

Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks and analyze via UPLC-PDA .
  • Degradant identification : Use HRMS/MS to assign structures (e.g., hydrolysis of pyridazinone to diketone) .
  • ICH compliance : Ensure total impurities <0.5% under Q1/Q2 conditions .

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